molecular formula C16H9ClN4S4 B2773236 N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286702-54-2

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2773236
CAS No.: 1286702-54-2
M. Wt: 420.97
InChI Key: ITPGANZKIAPIBP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features a unique structure with multiple thiazole rings

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S4/c1-22-16-19-9-6-5-8-12(13(9)25-16)24-14(18-8)21-15-20-11-7(17)3-2-4-10(11)23-15/h2-6H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGANZKIAPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves the heterocyclization of corresponding thioureas. One common method includes the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone in dry acetone in the presence of triethylamine . This reaction forms the thiazole rings through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines multiple heterocyclic rings, specifically benzothiazole and thiazole moieties. Its molecular formula is C21H24ClN3OS2C_{21}H_{24}ClN_3OS_2 with a molecular weight of approximately 434.0 g/mol. The presence of chlorine and sulfur atoms contributes to its reactivity and biological activity.

Pharmacological Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine. Compounds with similar structures have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

2.2 Anticancer Properties

Benzothiazole derivatives are being investigated for their anticancer properties. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with low IC50 values . These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

2.3 Anti-inflammatory Effects

Research indicates that benzothiazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways in vitro and in vivo .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to this compound:

StudyFocusFindings
Shaikh et al., 2020Anti-tubercular activityIdentified binding affinities with DprE1 protein; potential therapeutic targets .
Hassan et al., 2020Antimicrobial activityDemonstrated broad-spectrum activity against bacterial strains comparable to standard antibiotics .
Qi et al., 2018Anticancer propertiesEvaluated multiple thiazolidin derivatives for tyrosine kinase inhibition; promising results against lung carcinoma .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, as a topoisomerase I inhibitor, it intercalates into DNA, preventing the enzyme from relieving torsional strain during DNA replication . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its multiple thiazole rings and the presence of both chlorine and methylthio groups

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine (CAS Number: 1286702-54-2) is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple thiazole rings and a chloro-benzothiazole moiety. Its molecular formula is C16H9ClN4S4C_{16}H_{9}ClN_{4}S_{4}, with a molecular weight of 420.97 g/mol. The presence of sulfur and chlorine atoms contributes to its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Topoisomerase Inhibition : The compound acts as a topoisomerase I inhibitor, which is crucial in cancer treatment due to its role in DNA replication and repair. By intercalating into DNA strands, it prevents the enzyme from alleviating torsional strain during replication.
  • Cytotoxic Activity : Studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to established anticancer drugs like sorafenib.

Cytotoxicity Studies

Recent investigations have highlighted the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.91
HCT116 (Colon)9.94
HePG2 (Liver)12.88
A549 (Lung)6.21

These results indicate that the compound exhibits potent activity against breast and liver cancer cells while maintaining relative safety profiles compared to traditional chemotherapeutics.

Cell Cycle Analysis

Cell cycle analysis has shown that treatment with this compound leads to significant cell cycle arrest in the G0-G1 phase. This was evidenced by an increase in the proportion of cells in G0-G1 from 57.82% to 64.51%, indicating an effective halt in cell proliferation .

Apoptosis Induction

The compound has also been found to induce apoptosis in cancer cells. Flow cytometry results indicated that treatment resulted in a significant rise in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment . This suggests that this compound not only inhibits cell growth but also triggers programmed cell death.

Case Studies

In various case studies involving derivatives of benzothiazole compounds similar to this compound:

  • Dual Inhibitors : Research has focused on synthesizing derivatives that target both BRAF and VEGFR pathways for enhanced anticancer efficacy. Compounds similar to N-(4-chloro...) have shown promising dual inhibitory activity with IC50 values significantly lower than traditional therapies .
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties against drug-resistant strains when modified appropriately .

Q & A

Q. What synthetic routes are commonly employed to prepare thiazolo-benzothiazole derivatives like this compound?

Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by functional group introduction. For example:

  • Amide coupling : Acylation of amines using acyl chlorides in pyridine (as in ) .
  • Solvent optimization : Use of DMF or THF for better solubility and reaction kinetics ( ) .
  • Catalysis : DMAP in dichloromethane (DCM) under ultrasonication improves efficiency ( ) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H NMR : Assigns proton environments, e.g., aromatic protons at δ 6.46–8.2 ppm ( ) .
  • IR spectroscopy : Identifies functional groups like C=N (1621 cm⁻¹) and C-Cl (693 cm⁻¹) ( ) .
  • Mass spectrometry : Confirms molecular weight via peaks such as m/z 466 ( ) .
  • X-ray crystallography : Resolves intermolecular interactions, e.g., N–H···N hydrogen bonds () .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Low solubility : Use DMSO/water mixtures for recrystallization ( ) .
  • Byproduct removal : Column chromatography with silica gel and gradient elution ( ) .
  • Purity validation : TLC and HPLC ensure compound integrity ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of such structurally complex compounds?

  • Temperature control : Reflux at 90°C minimizes side reactions ( ) .
  • Catalyst selection : DMAP accelerates acylation ( ) .
  • Solvent systems : Pyridine or DMF stabilizes intermediates () .
  • Ultrasonication : Reduces reaction time by improving mixing ( ) .

Q. How do researchers resolve contradictions in reported biological activities of benzothiazole analogs?

  • Standardized assays : Use consistent cell lines (e.g., HeLa or MCF-7) and protocols ( ) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., sulfonyl vs. methyl groups) to isolate bioactive moieties ( ) .
  • In silico modeling : Molecular docking predicts interactions with targets like PFOR enzyme () .

Q. What computational strategies predict the pharmacological potential of this compound?

  • Molecular docking : Targets enzymes (e.g., PFOR) to identify binding affinities () .
  • Pharmacophore modeling : Maps essential functional groups for activity ( ) .
  • ADMET profiling : Tools like SwissADME assess bioavailability and toxicity ( ) .

Methodological Considerations

Q. How are intermolecular interactions in the crystal lattice analyzed?

  • Hydrogen bonding : N–H···N and C–H···O/F interactions stabilize packing () .
  • Symmetry operations : Centrosymmetrical dimers form via symmetry codes (e.g., -x+2, -y+1, -z+1) () .

Q. What strategies improve scalability for preclinical studies?

  • Continuous flow reactors : Enhance reproducibility and yield () .
  • Green chemistry : Replace toxic solvents (e.g., pyridine) with biodegradable alternatives ( ) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent biological activities?

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) may enhance cytotoxicity compared to –OCH₃ ( ) .
  • Solubility differences : Hydrophobic groups reduce bioavailability, altering IC₅₀ values ( ) .

Q. How do reaction conditions impact stereochemical outcomes?

  • Solvent polarity : Polar aprotic solvents favor planar intermediates () .
  • Temperature : Higher temperatures may disrupt stereoselective pathways () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.